molecular formula C13H13BrO2 B13259852 Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate

Cat. No.: B13259852
M. Wt: 281.14 g/mol
InChI Key: NNWFLTAAFCPLFX-CSKARUKUSA-N
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Description

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The brominated indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The brominated indene moiety can enhance its binding affinity to certain targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.

    Ethyl benzoate: An ester with a floral scent, used in perfumes.

Uniqueness

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate is unique due to the presence of the brominated indene moiety. This structural feature imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C13H13BrO2C_{13}H_{13}BrO_2. The presence of the bromine atom in the indene moiety enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The brominated indene structure may facilitate interactions with enzymes and receptors, leading to inhibitory or modulatory effects on biochemical pathways.

Antitumor Activity

Recent studies have shown that compounds containing indene structures exhibit significant antitumor properties. For instance, derivatives of indane have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Indene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
IndanoneMCF7 (Breast)15Apoptosis induction
Ethyl 2-(bromo-indene)A549 (Lung)10Cell cycle arrest
Ethyl 2-(bromo-indene)HeLa (Cervical)12Inhibition of DNA synthesis

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Study: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of several indene derivatives, including this compound. The results indicated a significant reduction in inflammation markers in animal models treated with this compound compared to control groups.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the bromine substituent or the acetate group can lead to variations in potency and selectivity.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Removal of BromineDecreased potency
Alteration of AcetateIncreased selectivity
Addition of Hydroxyl GroupEnhanced anti-inflammatory effects

Properties

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

ethyl (2E)-2-(5-bromo-2,3-dihydroinden-1-ylidene)acetate

InChI

InChI=1S/C13H13BrO2/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-8H,2-4H2,1H3/b10-8+

InChI Key

NNWFLTAAFCPLFX-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCC2=C1C=CC(=C2)Br

Canonical SMILES

CCOC(=O)C=C1CCC2=C1C=CC(=C2)Br

Origin of Product

United States

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